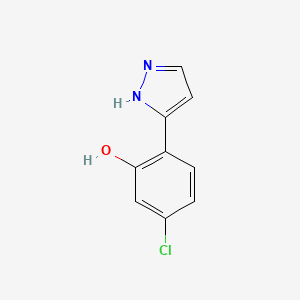

5-Chloro-2-(1H-pyrazol-5-yl)phenol

Description

Contextualization within Phenolic Pyrazole (B372694) Chemistry

Phenolic pyrazoles represent a significant subclass of pyrazole derivatives due to the synergistic potential of their constituent functional groups. nih.gov The pyrazole ring itself is a versatile scaffold in medicinal chemistry, known for its diverse pharmacological activities. nih.govglobalresearchonline.net The phenolic hydroxyl group can participate in hydrogen bonding and may be crucial for interactions with biological targets. nih.gov The specific arrangement of the chloro, phenol (B47542), and pyrazole groups in 5-Chloro-2-(1H-pyrazol-5-yl)phenol imparts a distinct electronic and steric profile, influencing its chemical reactivity and potential biological interactions.

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with various methods available for the construction of the pyrazole ring. organic-chemistry.org A common approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. wikipedia.org For phenolic pyrazoles, the starting materials would typically incorporate a phenolic moiety. For instance, the synthesis of a related compound, 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol, involves the initial formation of a pyrazole derivative followed by chlorination. evitachem.com Another synthetic strategy involves the Vilsmeier-Haack reaction on a pyrazolone (B3327878) precursor to introduce a chloro group and an aldehyde, which can be further modified. nih.gov

Historical Perspective and Emerging Research Significance of this compound

While the broader class of pyrazoles has a long history, with the term "pyrazole" being coined by Ludwig Knorr in 1883, the specific compound this compound is a more recent subject of interest. wikipedia.org Its emergence is tied to the broader exploration of pyrazole-containing compounds for various applications. The significance of pyrazole derivatives has been steadily growing due to their wide range of biological activities, including applications in pharmaceuticals and agrochemicals. globalresearchonline.net

The research significance of this compound and related compounds stems from the recognition that the unique combination of the pyrazole and phenolic moieties can lead to novel properties. For example, some phenolic pyrazole derivatives have been investigated for their antioxidant and enzyme inhibitory activities. nih.gov The presence of a halogen, in this case, chlorine, can further modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity or providing a handle for further chemical modification.

Overview of Research Trajectories and Academic Relevance

Current research involving pyrazole derivatives is highly diverse, spanning medicinal chemistry, materials science, and catalysis. mdpi.comnih.gov Within medicinal chemistry, the focus is often on designing and synthesizing novel pyrazole-containing molecules with specific therapeutic activities. globalresearchonline.net For instance, pyrazole derivatives have been explored as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| Physical Form | Solid |

| InChI | 1S/C9H7ClN2O/c10-6-1-2-7(9(13)5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) |

| InChI Key | AIYKZADXHCJVCC-UHFFFAOYSA-N |

| SMILES String | OC1=CC(Cl)=CC=C1C2=CC=NN2 |

| PubChem Substance ID | 329816612 |

| MDL Number | MFCD24726214 |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-1-2-7(9(13)5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYKZADXHCJVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00765965 | |

| Record name | 3-Chloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00765965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114485-99-3 | |

| Record name | 3-Chloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00765965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 1h Pyrazol 5 Yl Phenol and Its Analogues

Strategic Approaches to Core Scaffold Synthesis

The construction of the fundamental pyrazole (B372694) scaffold attached to a phenolic ring can be achieved through several strategic routes. These methods often involve the formation of the pyrazole ring from acyclic precursors or the direct annulation of the pyrazole onto a pre-existing phenolic structure.

Multi-Step Synthesis from Precursors (e.g., Chalcones, Chromen-4-ones)

A common and versatile approach to synthesizing pyrazolylphenols involves the use of α,β-unsaturated ketones, known as chalcones, as key intermediates. researchgate.netijpsjournal.com This multi-step process typically begins with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with an appropriate aldehyde to form the chalcone (B49325). upb.roorientjchem.org For the synthesis of 5-Chloro-2-(1H-pyrazol-5-yl)phenol, this would involve a chalcone bearing a hydroxyl group ortho to the carbonyl and a chloro substituent on the phenolic ring. The resulting chalcone is then reacted with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303), to effect a cyclization reaction, yielding the pyrazole ring. researchgate.netijpsjournal.com

This reaction sequence often involves several distinct steps:

Chalcone Formation: Condensation of a substituted acetophenone with an aldehyde.

Optional Halogenation: In some variations, the chalcone is first halogenated, for instance, with bromine, to form a dibromide derivative. researchgate.netupb.ro

β-Diketone Formation: The chalcone or its dibromide is then converted into a 1,3-diketone. researchgate.netijpsjournal.comupb.ro

Cyclization: Finally, reaction with hydrazine hydrate leads to the formation of the pyrazole ring. researchgate.netijpsjournal.com

Another important class of precursors for pyrazole synthesis are chromen-4-ones. dntb.gov.ua Specifically, 3-formyl-4-chlorocoumarin can react with nitrogen-containing nucleophiles like hydrazine to form chromeno[4,3-c]pyrazol-4-ones. nih.gov These fused heterocyclic systems can then potentially be further modified to yield the target pyrazolylphenol. The synthesis of chromeno[4,3-c]pyrazol-4-ones has been achieved by heating 3-formyl-4-chloro-coumarin with hydrazine compounds in ethanol, resulting in high yields and short reaction times. nih.gov

| Precursor Type | Key Intermediate | Typical Reagents for Pyrazole Formation | Reference |

|---|---|---|---|

| Chalcones | α,β-Unsaturated Ketone | Hydrazine Hydrate | researchgate.netijpsjournal.com |

| Chromen-4-ones | 3-Formyl-4-chlorocoumarin | Hydrazine Derivatives | nih.gov |

Direct Pyrazole Ring Formation on Substituted Phenols

An alternative strategy involves the direct formation of the pyrazole ring onto a pre-functionalized phenol (B47542). This can be achieved by reacting a phenolic compound containing a suitable ortho-substituent with a hydrazine derivative. For instance, a phenol with an ortho-1,3-dicarbonyl moiety can be directly cyclized to form the pyrazole ring.

While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the general principle of pyrazole formation from 1,3-dicarbonyl compounds and hydrazines is a well-established and fundamental reaction in heterocyclic chemistry. ijpsjournal.com This approach offers the advantage of building the desired scaffold in a more convergent manner. The reaction of primary aliphatic or aromatic amines with a 1,3-dicarbonyl compound can also lead to the formation of N-substituted pyrazoles, although the reaction with unprotected phenols can sometimes be competitive. nih.govacs.org

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, modern synthetic methodologies are increasingly being applied to the synthesis of pyrazole derivatives.

One-Pot Multicomponent Reactions in Pyrazole Synthesis

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. thieme-connect.deacs.org Several MCRs have been developed for the synthesis of pyrazole derivatives. rsc.orgbiointerfaceresearch.com These reactions often involve the combination of an aldehyde, a source of the C-C-C fragment (like a β-ketoester or malononitrile), and a hydrazine derivative. thieme-connect.dersc.org For example, a one-pot synthesis of pyranopyrazoles has been reported via a domino multicomponent reaction involving an aldehyde, malononitrile, and a pyrazolone (B3327878) intermediate. researchgate.net The use of catalysts can further enhance the efficiency of these reactions, and in some cases, they can be performed under catalyst-free conditions. thieme-connect.deresearchgate.net This strategy allows for the rapid generation of a library of structurally diverse pyrazole derivatives. thieme-connect.de

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to heat reaction mixtures. | Reduced reaction times, improved yields, potential for solvent-free reactions. | tandfonline.comnih.govdergipark.org.trnih.gov |

| One-Pot Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | High efficiency, atom economy, operational simplicity, rapid access to diverse structures. | thieme-connect.deacs.orgrsc.orgbiointerfaceresearch.comresearchgate.net |

Derivatization and Structure Diversification

Once the core this compound scaffold is synthesized, further derivatization can be carried out to explore structure-activity relationships and generate a library of analogues. The phenolic hydroxyl group and the pyrazole ring offer multiple sites for chemical modification.

The pyrazole ring itself can be functionalized at various positions. For example, the nitrogen atom of the pyrazole can be alkylated or arylated. The synthesis of N-substituted pyrazoles can be achieved directly from primary amines. nih.govacs.org The Vilsmeier-Haack reaction can be used to introduce a formyl group onto the pyrazole ring, which can then serve as a handle for further transformations. nih.gov For instance, 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde has been used as a starting material for the synthesis of pyrazolyl chalcones. nih.gov

The phenolic hydroxyl group can be etherified or esterified to produce a range of derivatives. Furthermore, the aromatic ring of the phenol can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered. The development of diverse pyrazole derivatives is crucial for their application in various fields, including medicinal chemistry.

Functionalization of the Pyrazole Nitrogen Atoms

The nitrogen atoms of the pyrazole ring are prime sites for functionalization, which can significantly alter the molecule's electronic properties, solubility, and biological interactions. Common modifications include N-alkylation and N-acylation, which introduce alkyl or acyl groups, respectively, onto one of the pyrazole nitrogens.

N-alkylation is typically achieved by reacting the pyrazole with an alkyl halide under basic conditions, which deprotonates the pyrazole nitrogen to facilitate nucleophilic attack. semanticscholar.org Alternative methods, avoiding the need for strong bases, have been developed using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, providing good yields for benzylic and other activated alkyl groups. semanticscholar.org For industrial-scale synthesis, gas-phase alkylation using alcohols over solid acid catalysts like crystalline aluminosilicates at high temperatures (200-350°C) offers a more economical route. google.com More recently, enzymatic approaches have demonstrated highly regioselective alkylation, offering a green alternative to traditional chemical methods. nih.gov

N-acylation involves the reaction of the pyrazole with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride. youtube.com This modification is particularly influential on the electronic character of the pyrazole ring. Studies on N-acyl pyrazoles have shown that the reactivity can be tuned by both the nature of the acyl group (e.g., urea, carbamate, amide) and by placing electron-withdrawing or electron-donating substituents on the pyrazole ring itself. nih.gov For instance, an electron-withdrawing group at the C4 position of the pyrazole increases the leaving group ability of the pyrazole during acylation reactions. nih.gov

Substituent Effects on the Phenolic Moiety for Targeted Properties

The properties of pyrazolyl-phenols can be precisely modulated by introducing various substituents onto the phenolic ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in determining the compound's acidity, reactivity, and biological activity.

Electron-withdrawing groups, such as nitro (-NO2) or halo (-Cl, -Br) groups, decrease the pKa of the phenolic hydroxyl group, making it more acidic. This increased acidity can enhance hydrogen bonding capabilities and influence interactions with biological targets. For example, the introduction of a nitro substituent on the phenol ring of tetra-substituted pyrazole derivatives was found to be a key factor in determining their binding affinity for estrogen receptors. nih.gov Conversely, electron-donating groups, like alkyl or methoxy (B1213986) groups, increase the pKa, making the phenol less acidic. youtube.com

Table 1: Effect of Substituents on the Phenolic Moiety

| Substituent Type | Example | Effect on Phenol Acidity (pKa) | Impact on Properties |

|---|---|---|---|

| Electron-Withdrawing | Nitro (-NO₂) | Decreases (Stronger Acid) | Enhances hydrogen bonding; can increase receptor binding affinity. nih.govyoutube.com |

| Electron-Withdrawing | Halogen (-Cl) | Decreases (Stronger Acid) | Modifies electronic distribution and can influence biological activity. youtube.com |

| Electron-Donating | Alkyl (-CH₃) | Increases (Weaker Acid) | Can enhance lipophilicity. youtube.com |

| Electron-Donating | Methoxy (-OCH₃) | Increases (Weaker Acid) | Can alter binding interactions and solubility. youtube.com |

Synthesis and Aromatization of Dihydropyrazole Intermediates

A fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. youtube.com This reaction, often referred to as the Knorr pyrazole synthesis, typically proceeds through a non-aromatic dihydropyrazole (also known as a pyrazoline) intermediate. youtube.comlongdom.org

The initial step involves the reaction of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone. youtube.com Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group leads to the formation of a hydroxyl-dihydropyrazole, which then dehydrates to yield the dihydropyrazole. youtube.comnih.gov

The final and crucial step is the aromatization of the dihydropyrazole intermediate to the stable aromatic pyrazole. While some dihydropyrazoles aromatize spontaneously, others require an oxidation step. longdom.org Various reagents have been employed for this oxidative aromatization, including traditional oxidants like potassium permanganate (B83412) (KMnO₄) and nitric acid, as well as milder, more selective reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and selenium dioxide (SeO₂). researchgate.netnih.gov The choice of oxidant is critical to avoid side reactions and ensure a high yield of the desired pyrazole product. researchgate.net In some cases, the presence of an electron-withdrawing group, such as a thiocarboxyamide on a pyrazole nitrogen, can hinder the aromatization process. nih.gov

Sustainable Synthesis and Green Chemistry Principles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact. nih.gov These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. jetir.org

A prominent green strategy is the use of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, thereby reducing the number of synthetic steps and purification processes. mdpi.comnih.gov Many pyrazole syntheses are now performed as one-pot MCRs, often in environmentally benign solvents like water or ethanol, or even under solvent-free conditions. nih.govtandfonline.com

The use of alternative energy sources such as microwave irradiation and ultrasound has also become widespread. benthamdirect.comrsc.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. rsc.orgmdpi.com Similarly, ultrasound irradiation can enhance reaction rates and yields, providing an energy-efficient alternative. nih.govresearchgate.net Catalysis is another cornerstone of green pyrazole synthesis. The development of reusable catalysts, including nano-catalysts and biodegradable catalysts derived from waste, further enhances the sustainability of these synthetic routes. jetir.orgnih.gov

Table 2: Comparison of Conventional and Green Synthesis Methods for Pyrazole Derivatives

| Feature | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses volatile organic solvents (e.g., toluene, DMF). tandfonline.com | Prefers water, ethanol, or solvent-free conditions. nih.govtandfonline.com |

| Energy Source | Conventional heating (reflux). nih.gov | Microwave irradiation, ultrasonic waves. nih.govbenthamdirect.com |

| Reaction Time | Can be several hours. nih.gov | Often reduced to minutes. rsc.orgmdpi.com |

| Catalysts | May use stoichiometric amounts of acids/bases. benthamdirect.com | Uses catalytic amounts of reusable or biodegradable catalysts. nih.govnih.gov |

| Efficiency | Multiple steps, intermediate purification. | Often one-pot, multicomponent reactions. mdpi.comnih.gov |

| Yields | Variable. | Often high to excellent. tandfonline.commdpi.com |

Computational Chemistry and Spectroscopic Characterization of 5 Chloro 2 1h Pyrazol 5 Yl Phenol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool to predict and analyze the properties of molecular systems. For 5-Chloro-2-(1H-pyrazol-5-yl)phenol, DFT calculations would provide significant insights into its geometry, electronic behavior, and spectroscopic profile.

Molecular Geometry Optimization and Conformational Landscape

The first step in a computational study is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For this compound, this involves determining the bond lengths, bond angles, and dihedral angles.

A critical aspect of the molecule's conformation is the relative orientation of the phenol (B47542) and pyrazole (B372694) rings. Studies on analogous compounds, such as 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, reveal that the planarity between the rings is significantly influenced by intramolecular hydrogen bonding. nih.govresearchgate.net In the case of this compound, a strong intramolecular hydrogen bond is expected to form between the hydrogen of the phenolic hydroxyl (-OH) group and a nitrogen atom of the pyrazole ring. This interaction would contribute to a more planar and rigid structure. nih.gov

However, steric repulsion between the rings can cause some degree of twisting. For instance, in 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, steric hindrance leads to the rings being non-planar. nih.gov The final conformation of the title compound would be a balance between the stabilizing effect of the intramolecular hydrogen bond and any steric strain. DFT calculations, often using the B3LYP functional, are employed to model these interactions accurately and determine the precise dihedral angle between the two rings. nih.gov

Table 1: Representative Geometrical Parameters from Analogous Structures This table presents typical values for dihedral angles in related pyrazole compounds to illustrate the conformational possibilities.

| Compound Name | Rings | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol | Pyrazole and Hydroxy-substituted Benzene (B151609) | 7.5 (3)° | nih.govresearchgate.net |

| 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine | Benzene and Pyrazole | 46.64 (10)° | nih.gov |

| (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline | Pyrazole and 4-chlorophenyl | 26.1 (2)° | nih.gov |

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potential)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, which acts as the electron-donating moiety. The LUMO would likely be distributed across the pyrazole ring system. This distribution facilitates intramolecular charge transfer (ICT), a key factor in determining the molecule's electronic and optical properties.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT. It visualizes the charge distribution on the molecule's surface. For the title compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative chlorine, oxygen, and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms. nih.gov

Table 2: Example Frontier Molecular Orbital Energies from a Related Compound This table shows data for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid to exemplify the output of a DFT electronic structure analysis.

| Parameter | Energy (eV) | Reference |

|---|---|---|

| E(HOMO) | -6.65 | nih.gov |

| E(LUMO) | -2.05 | nih.gov |

| Energy Gap (ΔE) | 4.60 | nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) Simulation and Assignment

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. researchgate.net

For this compound, key vibrational modes would include:

O-H stretching: A broad band in the high-frequency region (around 3300-3500 cm⁻¹), characteristic of the phenolic hydroxyl group. scielo.br

N-H stretching: A distinct band from the pyrazole ring, also in the high-frequency region.

Aromatic C-H stretching: Sharp peaks typically appearing just above 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from both the phenol and pyrazole rings in the 1400-1650 cm⁻¹ region.

C-O stretching: A strong band associated with the phenolic C-O bond, usually found around 1200-1260 cm⁻¹.

C-Cl stretching: A vibration at lower frequencies, characteristic of the chloro-substituent.

Comparing the computed spectrum with an experimental one allows for a detailed understanding of the molecule's vibrational dynamics. The Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment for each vibrational mode. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (FT-IR) This table lists expected vibrational frequencies for the title compound based on known values for its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic -OH | O-H stretch | 3200 - 3600 | scielo.br |

| Pyrazole N-H | N-H stretch | 3100 - 3500 | researchgate.net |

| Aromatic C-H | C-H stretch | 3000 - 3100 | nist.gov |

| Aromatic C=C | C=C stretch | 1450 - 1600 | nist.gov |

| Phenolic C-O | C-O stretch | 1200 - 1260 | nist.gov |

Prediction of Non-Linear Optical (NLO) Properties and Charge Transfer Mechanisms

Molecules that exhibit a strong intramolecular charge transfer (ICT) from an electron donor to an electron acceptor through a π-conjugated system often possess significant non-linear optical (NLO) properties. The title compound features a hydroxyl group (donor) and a pyrazole ring, connected via a phenyl ring, which could facilitate ICT.

DFT calculations can predict NLO properties by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. The analysis of HOMO-LUMO distributions confirms the presence of ICT, which is the fundamental origin of the molecular NLO activity. nih.govresearchgate.net Theoretical studies on similar pyrazole derivatives have been conducted to evaluate their potential as NLO materials. researchgate.net

Advanced Quantum Chemical Methods (e.g., Ab Initio, MP2)

While DFT is widely used, other advanced ab initio methods can offer higher accuracy for certain properties, albeit at a greater computational cost. Møller-Plesset perturbation theory of the second order (MP2) is one such method that accounts for electron correlation more explicitly than standard DFT functionals. researchgate.net

In research involving pyrazole derivatives, MP2 calculations are sometimes used to refine the geometries or energies obtained from DFT. researchgate.netuni.lu Comparing the results from DFT and MP2 can serve as a benchmark to validate the chosen DFT functional and basis set, ensuring the reliability of the computational predictions for properties like conformational energies and reaction barriers.

Spectroscopic Characterization Techniques (e.g., NMR, UV-Vis) and Correlation with Theoretical Data

Experimental spectroscopic techniques are essential for characterizing the structure of this compound. The data obtained from these techniques can be correlated with theoretical predictions from computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum would provide a wealth of structural information. Distinct signals would be expected for the protons on the phenol ring, the pyrazole ring, and the labile protons of the -OH and -NH groups. docbrown.info The aromatic region would show a complex splitting pattern corresponding to the three protons on the substituted phenol ring. The pyrazole ring would show two signals for its C-H protons. The signals for the -OH and -NH protons can be identified by adding D₂O to the sample, which causes them to exchange with deuterium (B1214612) and disappear from the spectrum. docbrown.info

¹³C NMR: The ¹³C NMR spectrum would show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the phenolic and pyrazolic rings, with the carbon attached to the chlorine atom appearing at a characteristic shift. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would exhibit absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic and heterocyclic rings. mdpi.com Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra. nih.gov A strong correlation between the experimental absorption maxima (λ_max_) and the transitions predicted by TD-DFT would validate the optimized molecular geometry and electronic structure. researchgate.net For instance, studies on similar pyrazole-containing systems have shown strong absorption in the UV region, which is correlated with their electronic properties. nih.govmdpi.com

Molecular Modeling and Structure Activity Relationship Sar Studies

Molecular Docking for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com This method is instrumental in understanding the interactions between a ligand, such as a derivative of 5-Chloro-2-(1H-pyrazol-5-yl)phenol, and its protein target at the atomic level. nih.gov

Molecular docking simulations have been pivotal in elucidating the binding modes of pyrazole (B372694) derivatives with various biological targets, including kinases and receptors. For instance, in the context of B-Raf kinase inhibition, docking studies revealed that novel 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives can bind effectively within the active site of the B-Raf protein. plos.org The introduction of an ortho-hydroxyl group on the 4,5-dihydro-1H-pyrazole skeleton was found to enhance anti-tumor activity, a finding supported by the probable binding models generated through docking. plos.org

Similarly, in the pursuit of new treatments for glaucoma, in-silico molecular docking was employed to design novel Carbonic Anhydrase (CA) inhibitors based on the pyrazole scaffold. ijpbs.com The selection of the best ligand-receptor structures was based on the lowest binding energy and minimal solvent accessibility, with the interactions visualized to understand the binding at the active site. ijpbs.com

The versatility of the pyrazole scaffold is further highlighted in studies on meprin α and β inhibitors, where 3,5-diphenylpyrazole (B73989) derivatives demonstrated high inhibitory activity. nih.gov Docking studies are crucial in such research to understand how structural modifications on the pyrazole ring influence binding and selectivity between different enzyme isoforms. nih.gov

The stability of a protein-ligand complex is determined by the sum of all energetic contributions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Molecular docking programs calculate a scoring function to estimate the binding affinity, which reflects these energetic contributions.

In the study of B-Raf inhibitors, the docking simulation not only provided probable binding poses but also helped in understanding the interactions that contribute to the stability of the complex. plos.org For pyrazole derivatives targeting Carbonic Anhydrases for glaucoma, the binding energy calculated by AutoDock was a key parameter for identifying potential lead molecules. ijpbs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are essential for predicting the activity of new compounds and for understanding the physicochemical properties that drive this activity. wikipedia.orgnih.gov

QSAR models have been successfully developed for various series of pyrazole derivatives to predict their biological potency. For a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives targeting B-Raf kinase, a 3D-QSAR model was built. plos.org This model, which showed a good correlation between observed and predicted activities, was deemed acceptable for predicting the potency of new compounds in this series. plos.org

In another study focused on pyrazole derivatives as epidermal growth factor receptor (EGFR) inhibitors, a QSAR model was developed using density functional theory (DFT) calculations and machine learning. nih.gov This model demonstrated a strong correlation between the observed and predicted IC50 values, proving its utility in virtual screening and mitigating the need for extensive experimental work. nih.gov The predictive power of QSAR models is crucial in drug discovery for prioritizing the synthesis of the most promising compounds. researchgate.net

The table below summarizes the findings of a QSAR study on B-Raf inhibitors.

| Compound | Observed pIC50 | Predicted pIC50 |

| C1 | 4.85 | 4.88 |

| C2 | 5.26 | 5.18 |

| C3 | 4.96 | 5.03 |

| C4 | 5.07 | 5.15 |

| C5 | 5.62 | 5.48 |

| C6 | 6.82 | 6.45 |

This table is based on data from a study on 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives as B-Raf inhibitors. plos.org

A key outcome of QSAR modeling is the identification of the most important molecular descriptors that influence biological activity. These can include electronic, steric, hydrophobic, and topological properties. researchgate.net

For the 3D-QSAR model of B-Raf inhibitors, electrostatic and steric maps were generated. plos.org The electrostatic map indicated regions where high electron density increased activity (red contours) or decreased it (blue contours). The steric map showed where bulky groups enhanced activity (green contours) or diminished it (yellow contours). plos.org This provides a visual guide for designing more potent inhibitors.

In a broader context, QSAR studies on phenolic antioxidants have shown that parameters like the heat of formation, the energy of molecular orbitals, and the number of hydroxyl groups are critical for their activity. nih.gov For plasma protein binding, descriptors related to hydrophobicity, van der Waals surface area, and aromaticity have been identified as key factors. nih.gov Such insights are invaluable for the rational design of new molecules with improved properties.

Detailed Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. This provides a detailed understanding of the chemical features necessary for a desired biological effect.

For pyrazole-based inhibitors of meprin α and β, extensive SAR studies were conducted by modifying substituents at positions 3 and 5 of the pyrazole ring. nih.gov It was found that a 3,5-diphenylpyrazole scaffold already possessed high inhibitory activity against meprin α. nih.gov Further modifications, such as introducing different sized groups, led to variations in activity, demonstrating the sensitivity of the target to the steric and electronic properties of the inhibitor. nih.gov

In the development of B-Raf inhibitors, SAR analysis of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives revealed that the introduction of an ortho-hydroxyl group on the pyrazole skeleton reinforced anti-tumor activity. plos.org Additionally, enlarging the group on the N-1 position of the pyrazoline ring was also found to be beneficial for activity. plos.org

The table below illustrates the SAR of some pyrazolone (B3327878) derivatives with anti-inflammatory activity.

| Compound | Structure | % Inhibition of Inflammation |

| 7d | 1-[1H-benzimidazol-1-yl(phenyl)methyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one | - |

| 8d | 1-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 75% |

| 9d | Not specified | - |

This table is based on data from a study on the anti-inflammatory activity of pyrazolone derivatives. japsonline.com

These examples underscore the power of SAR studies in fine-tuning the structure of a lead compound to achieve optimal biological activity. The insights gained from these studies are critical for the successful development of new and effective therapeutic agents based on the this compound scaffold.

Influence of Substituents on Pharmacological Profiles

Substitutions on the Phenyl Ring:

The nature and position of substituents on the phenyl ring are critical. The presence of a chlorine atom at the 5-position of the phenol (B47542) ring in the title compound is a key feature. Halogen atoms, being electron-withdrawing, can influence the acidity of the phenolic hydroxyl group and participate in halogen bonding, potentially enhancing binding to target proteins.

Studies on related structures have demonstrated the impact of different substituents. For instance, the addition of electron-withdrawing groups like chloro and trifluoromethyl on the phenyl ring has been shown to elevate antinociceptive efficacy in certain benzofuran (B130515) pyrazole analogs. frontiersin.org Conversely, the presence of electron-donating groups such as methoxy (B1213986) (OCH₃) and methyl (CH₃) can also be beneficial for other activities, like antioxidant effects. nih.gov The substitution pattern is also crucial; for example, di-halogenated phenyl rings have shown more potent antioxidant activity compared to mono-chloro-substituted analogs. nih.gov

Substitutions on the Pyrazole Ring:

The pyrazole ring itself offers several positions for substitution, primarily the nitrogen atoms (N-1) and the carbon atoms.

N-Substitution: Alkylation or arylation at the N-1 position of the pyrazole ring significantly impacts the compound's properties. The presence of an unsubstituted N-H group allows the pyrazole to act as both a hydrogen bond donor and acceptor, which can be crucial for target interaction. nih.gov In some cases, N-substitution with lipophilic moieties like methyl or phenyl groups can lead to a decrease in inhibitory activity against certain enzymes, as seen in a series of meprin inhibitors. nih.gov However, in other contexts, such as for PDE5 inhibition, N-2 substitution with basic alkyl or heteroaryl groups can be essential for potent and selective activity. nih.gov

C-Substitution: Substitutions on the carbon atoms of the pyrazole ring also modulate activity. For example, in a study of pyrazolone-based compounds, the introduction of a methyl group at the C-3 position was a common feature in the synthesized series. nih.govnih.gov The presence of bulky groups can provide better binding to receptor pockets. nih.gov

The following table summarizes the influence of various substituents on the pharmacological profiles of related pyrazole-containing compounds, providing insights applicable to this compound.

| Substituent Group | Position | Observed Influence on Pharmacological Profile | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (e.g., -Cl, -CF₃) | Phenyl Ring | Can increase antinociceptive efficacy. | frontiersin.org |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Phenyl Ring | Beneficial for antioxidant activity. | nih.gov |

| Hydroxyphenyl (-C₆H₄OH) | Pyrazole Ring | Higher potency for MAO inhibition compared to dimethoxyphenyl. | nih.gov |

| N-phenyl | Pyrazole N-1 | Decreased activity against meprin α and β compared to N-unsubstituted analog. | nih.gov |

| Basic alkyl or heteroaryl | Pyrazole N-2 | Potent and selective PDE5 inhibition. | nih.gov |

| Triphenyl substitution | Pyrazole Scaffold | Associated with potent Acetylcholinesterase (AChE) inhibition. | frontiersin.org |

Identification of Key Structural Motifs for Enhanced Activity

Specific structural motifs within the pyrazole-phenol framework are consistently associated with enhanced biological activity. Their identification is crucial for the rational design of new, more potent therapeutic agents. frontiersin.org

The Pyrazole-Phenol Linkage:

The core structure, where a phenol is directly attached to a pyrazole ring, is a significant motif. The phenolic hydroxyl group is a key hydrogen bond donor, a feature often critical for anchoring the molecule within a receptor's binding site. nih.gov The pyrazole ring acts as a bioisostere for other aromatic rings, contributing to improved lipophilicity and solubility while facilitating better binding geometry. nih.gov Molecular modeling studies on related compounds have shown that interactions, such as hydrogen bonds between the phenol ring and receptor residues, can be crucial for stabilizing the ligand-protein complex. rsc.org

The Unsubstituted Pyrazole N-H:

The tautomeric nature of the pyrazole ring, with a hydrogen atom that can reside on either nitrogen, is a key feature. globalresearchonline.net An unsubstituted N-H group is vital in many contexts as it can act as a hydrogen bond donor. nih.gov For example, replacing a metabolically unstable phenol with a pyrazole that retains a hydrogen bond donor function proved to be a successful strategy in the development of certain dopamine (B1211576) D1 receptor ligands. nih.gov The loss of this hydrogen bond donor capability, for instance through methylation, often leads to a significant reduction in binding affinity. nih.gov

Aromatic and Heterocyclic Substituents:

The attachment of additional aromatic or heterocyclic rings to the pyrazole scaffold is a recurring motif for enhancing activity. Phenyl groups at positions 3 and 5 of the pyrazole ring have been shown to yield high inhibitory activity against enzymes like meprin α. nih.gov The fusion or attachment of other heterocyclic systems, such as thiazole (B1198619), oxadiazole, or triazole, to the pyrazole core has been explored to develop potent anticancer agents. nih.govresearchgate.net For instance, a thiazole moiety attached to a pyrazole ring demonstrated high cytotoxic efficacy against breast cancer cell lines. nih.gov

The table below highlights key structural motifs and their role in enhancing the pharmacological activity of pyrazole-based compounds.

| Structural Motif | Description | Role in Enhancing Activity | Reference |

|---|---|---|---|

| Phenolic Hydroxyl Group | -OH group on the phenyl ring. | Acts as a critical hydrogen bond donor, anchoring the molecule to the target. | nih.gov |

| Unsubstituted Pyrazole N-H | A hydrogen atom on one of the pyrazole nitrogens. | Functions as a hydrogen bond donor, which is often essential for receptor affinity. | nih.gov |

| 3,5-Diphenylpyrazole | Phenyl groups attached to carbons 3 and 5 of the pyrazole ring. | Targets S1 and S1' pockets in enzymes like meprins, leading to high potency. | nih.gov |

| Fused/Attached Heterocycles (e.g., Thiazole, Triazole) | Additional heterocyclic rings linked to the pyrazole core. | Can confer specific activities, such as enhanced anticancer cytotoxicity. | nih.govresearchgate.net |

| Halogenated Phenyl Ring | Presence of one or more halogen atoms on the phenyl ring. | Influences electronic properties and can form halogen bonds, enhancing binding affinity. | frontiersin.orgnih.gov |

Investigation of Biological Activity Profiles and Underlying Mechanisms

Enzyme Inhibition Mechanisms

The ability of pyrazole (B372694) derivatives to interact with and inhibit various enzymes is a significant area of research. Studies have explored their effects on several key enzyme systems, including kinases and metabolic enzymes like carbonic anhydrase.

Kinase Inhibition (e.g., B-Raf, EGFR, LRRK2)

The pyrazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy. frontiersin.orgnih.gov While direct inhibitory data for 5-Chloro-2-(1H-pyrazol-5-yl)phenol on B-Raf, EGFR, and LRRK2 is not extensively documented in the reviewed literature, studies on structurally related compounds provide valuable insights into its potential activity.

B-Raf Inhibition: Research into novel 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives has demonstrated their potential as B-Raf kinase inhibitors. nih.gov One study synthesized a series of these compounds and tested their activity against the B-RafV600E mutant. nih.gov Compound C6 from this series showed the most potent biological activity, with an IC50 value of 0.15 µM against B-RafV600E. nih.gov This activity was comparable to the positive control, Vemurafenib. nih.gov The study highlighted that the introduction of a hydroxyl group was beneficial for activity. nih.gov

Another study developed pyrazolopyridine inhibitors of B-RafV600E, leading to the identification of compounds 17 and 19 as potent and selective agents that inhibited tumor growth in a mouse xenograft model. amazonaws.com These findings suggest that the pyrazolylphenol scaffold is a promising template for designing B-Raf inhibitors.

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer treatment, and various pyrazole-based compounds have been evaluated for their inhibitory potential. nih.gov For instance, a series of thiazolyl-pyrazoline derivatives were synthesized and showed significant nanomolar inhibitory activities against EGFR. nih.gov Specifically, compounds 7g and 7m displayed notable cytotoxicity against lung and breast cancer cell lines, which was attributed to EGFR inhibition. nih.gov Molecular docking studies revealed a binding pattern similar to the known EGFR inhibitor, erlotinib. nih.gov

Furthermore, other research has identified pyrazole derivatives with potent antitumor activity linked to EGFR inhibition. nih.gov Compound 4a in one study exhibited an IC50 value of 0.31 ± 0.008 μM against EGFR. nih.gov These studies underscore the potential of the pyrazole core structure in the development of effective EGFR inhibitors. nih.govnih.gov

LRRK2 Inhibition: Mutations in the leucine-rich repeat kinase 2 (LRRK2) are associated with Parkinson's disease, making it a significant therapeutic target. nih.gov Aminopyrazole-based compounds have been identified as highly potent and selective LRRK2 inhibitors. epa.gov While specific data for this compound is not available, the broader class of pyrazole derivatives has shown promise. For example, arylpyrrolo[2,3-b]pyridine LRRK2 inhibitors have been optimized using structure-guided design, leading to potent, orally available, and brain-penetrant compounds. nih.gov

Table 1: Kinase Inhibition Data for Structurally Related Pyrazole Derivatives

| Compound/Derivative Class | Target Kinase | IC50 Value | Reference |

| 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol (C6) | B-RafV600E | 0.15 µM | nih.gov |

| Pyrazolopyridine (17) | B-RafV600E | Potent Inhibition | amazonaws.com |

| Pyrazolopyridine (19) | B-RafV600E | Potent Inhibition | amazonaws.com |

| Thiazolyl-pyrazoline (7g) | EGFR | 262 nM | nih.gov |

| Thiazolyl-pyrazoline (7m) | EGFR | 305 nM | nih.gov |

| Pyrazole derivative (4a) | EGFR | 0.31 ± 0.008 μM | nih.gov |

| Aminopyrazole derivatives | LRRK2 | Highly Potent | epa.gov |

Modulation of Other Enzyme Systems (e.g., Carbonic Anhydrase, Paraoxonase)

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Phenols are known to inhibit CAs by anchoring to a zinc-bound water molecule in the active site. nih.gov

A study on benzenesulfonamides incorporating pyrazole-carboxamides revealed that the presence of a 5-chloro-2-hydroxyphenyl substitution on the pyrazole moiety was favorable for inhibitory activity against certain human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, the compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide (5f) , which is structurally related to the subject compound, was identified as a potent inhibitor. nih.gov This suggests that the 5-chloro-2-hydroxyphenyl group can contribute significantly to the inhibitory potential of pyrazole derivatives against CAs. nih.gov Other studies have also highlighted the potential of pyrazole and pyrazoline derivatives as effective carbonic anhydrase inhibitors. nih.govresearchgate.net

Table 2: Carbonic Anhydrase Inhibition by a Structurally Related Pyrazole Derivative

| Compound | Target Isoform | Inhibitory Activity | Reference |

| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide (5f) | hCA I, hCA II, hCA IX, hCA XII | Favorable inhibition, particularly for hCA II | nih.gov |

Modulation of Paraoxonase: The current body of literature lacks specific information regarding the modulation of paraoxonase (PON) enzymes by this compound or closely related pyrazolylphenol derivatives. Paraoxonase 1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) and is known for its role in hydrolyzing organophosphates and protecting against oxidative stress. nih.govacs.org While some polyphenolic compounds, like quercetin, have been shown to modulate PON2 expression, providing neuroprotective effects, similar studies on pyrazolylphenols are not available. amazonaws.com

Antimicrobial Efficacy and Mechanisms

The pyrazole nucleus is a common feature in many compounds exhibiting a wide range of pharmacological properties, including antimicrobial activities against various pathogens. nih.gov

Broad-Spectrum Antibacterial Activity (e.g., Gram-Positive, Gram-Negative)

Derivatives of the pyrazole nucleus are known for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov While specific data for this compound is limited, studies on related compounds provide evidence of their potential as broad-spectrum antibacterial agents.

For example, a series of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)- frontiersin.orgnih.govnih.govoxadiazoles were synthesized and screened for their antibacterial activity. frontiersin.org Compound 4b from this series, 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole, demonstrated significant activity against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative), with MIC values of 22.4, 29.8, 29.6, and 30.0 µg/mL, respectively. frontiersin.org

Other studies on pyrazole derivatives have also reported potent antibacterial activity. nih.govnih.gov For instance, some imidazo-pyridine substituted pyrazoles showed potent broad-spectrum activity, with minimum bactericidal concentration (MBC) values below 1 μg/ml against several Gram-negative strains. nih.gov The antimicrobial properties of phenolic compounds against a wide range of bacteria are also well-documented. plos.org

Table 3: Antibacterial Activity of a Related Chloro-Pyrazole Derivative

| Compound | Bacterial Strain | Type | MIC (µg/mL) | Reference |

| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole (4b) | Bacillus subtilis | Gram-positive | 22.4 | frontiersin.org |

| Staphylococcus aureus | Gram-positive | 29.8 | frontiersin.org | |

| Escherichia coli | Gram-negative | 29.6 | frontiersin.org | |

| Klebsiella pneumoniae | Gram-negative | 30.0 | frontiersin.org |

Antifungal and Antifungal Resistance Studies

Pyrazole derivatives have shown considerable promise as antifungal agents. A significant finding in this area comes from a study on arylpyrazole derivatives, which included a constitutional isomer of the subject compound.

Antifungal Efficacy: A study on the synthesis and biological evaluation of arylpyrazoles as fungicides reported that 4-chloro-2-(1H-pyrazol-3-yl)phenol (3k) , an isomer of this compound, exhibited good and broad-spectrum antifungal properties against several phytopathogenic fungi. frontiersin.org The EC50 values for this compound ranged from 4.66 to 12.47 µg/mL against fungi such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. frontiersin.org The study also noted that the presence of a halogen atom at the 4-position of the pyrazole ring enhanced antifungal activity. frontiersin.org

Other research has also highlighted the antifungal potential of pyrazole derivatives. For instance, novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety were found to have potent activity against plant pathogenic fungi, with one compound exhibiting EC50 values as low as 0.68 µg/mL. nih.gov Additionally, pyrazole-based compounds have been investigated for their activity against human fungal pathogens like Candida albicans. nih.govnih.gov

Table 4: Antifungal Activity of a Structurally Related Pyrazolylphenol

| Compound | Fungal Species | EC50 (µg/mL) | Reference |

| 4-chloro-2-(1H-pyrazol-3-yl)phenol (3k) | Cytospora sp. | 4.66 | frontiersin.org |

| Colletotrichum gloeosporioides | 12.47 | frontiersin.org | |

| Botrytis cinerea | 7.32 | frontiersin.org | |

| Alternaria solani | 9.85 | frontiersin.org | |

| Fusarium solani | 8.14 | frontiersin.org |

Antifungal Resistance Studies: The emergence of antifungal drug resistance is a major global health concern. nih.gov Azole antifungals, a major class of drugs, are facing increasing resistance, particularly in species like Aspergillus fumigatus and Candida albicans. acs.org Research is ongoing to develop new agents and strategies to combat this resistance. While the reviewed literature on this compound and its direct analogs does not specifically detail their role in overcoming or contributing to antifungal resistance, the development of novel pyrazole-based compounds is part of the broader effort to find new antifungal agents with different mechanisms of action that could be effective against resistant strains. nih.gov

Investigations into Anti-Mycobacterial and Antitubercular Activity

Tuberculosis remains a significant global health issue, and there is a continuous need for new antitubercular drugs. frontiersin.orgnih.gov Pyrazole-containing compounds have been a focus of research in this area.

While no studies were found that specifically evaluated the anti-mycobacterial activity of this compound, research on related structures indicates the potential of this chemical class. A series of 1,3,5-trisubstituted pyrazoles were synthesized and tested against Mycobacterium tuberculosis, with several compounds showing minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov One compound from this series demonstrated efficacy in an animal model of tuberculosis. nih.gov

Another study reported on a pyrazole derivative, NSC 18725 , which inhibited the growth of intracellular Mycobacterium tuberculosis by inducing autophagy in host macrophages. frontiersin.org The derivative with a para-chlorophenyl substitution at the first position of the pyrazole ring was found to be the most active scaffold. frontiersin.org Furthermore, a series of anilino-5-(substituted) phenyl-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolylmethanethiones were synthesized, and compound 6i from this series, which contains a chloroanilino group, was the most active agent against an INH-resistant strain of Mycobacterium tuberculosis, with a MIC of 0.96 µg/mL. nih.gov

These findings suggest that the pyrazole scaffold, particularly when substituted with chlorine atoms, is a promising starting point for the development of new antitubercular agents. frontiersin.orgnih.gov

Antiproliferative and Anticancer Research

In Vitro Cytotoxicity against Diverse Cancer Cell Lines

No specific data from in vitro cytotoxicity assays (e.g., IC50 values) for this compound against any cancer cell lines were found in the available literature.

Cellular Pathway Modulation and Apoptosis Induction Studies

There is no available research detailing the effects of this compound on cellular pathways or its ability to induce apoptosis in cancer cells.

Anti-inflammatory Properties and Immunomodulation

Mechanisms of Action in Inflammatory Pathways (e.g., Cytokine Inhibition)

Specific mechanisms of action for this compound within inflammatory pathways, such as the inhibition of specific cytokines, have not been reported in the reviewed literature.

Efficacy in Experimental Inflammation Models

No studies detailing the efficacy of this compound in experimental models of inflammation were identified.

Antioxidant Activities and Oxidative Stress Mitigation

Quantitative data from antioxidant assays (e.g., DPPH, ORAC) or studies on the mitigation of oxidative stress specifically for this compound are not available in the public scientific record.

Other Pharmacological Activity Research

While direct studies on the specific pharmacological activities of this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of significant research for various therapeutic applications. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govmiddlebury.edu This section reviews the research on pyrazole derivatives in several key pharmacological areas, illustrating the potential of this chemical class.

Anticonvulsant Activity

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. nih.gov Pyrazole derivatives have emerged as a promising class of compounds with significant anticonvulsant properties. researchgate.netnih.gov

Researchers have synthesized and evaluated various series of pyrazole-containing compounds, demonstrating their potential to protect against seizures in preclinical models. For instance, a study on pyrazolopyrimidine derivatives identified compounds that offered powerful protection against seizures induced by corazole, with an efficacy comparable to the established drug sodium valproate. researchgate.net Another study on newly synthesized pyrazole derivatives showed that all tested compounds significantly reduced electroshock-induced convulsions when compared to phenytoin. researchgate.net The replacement of the 1H-position of the pyrazole ring with phenyl or substituted phenyl groups was found to enhance the anticonvulsant activity. researchgate.net

However, not all pyrazole derivatives exhibit this activity. In one study, a series of pyrazolopyrimidines, which are bioisosteres of active triazolopyrimidines, showed no anticonvulsant activity in the maximal electroshock (MES) test, suggesting that the specific structural features of the heterocyclic system are crucial for this biological effect. nih.gov

Table 1: Anticonvulsant Activity of Selected Pyrazole Derivatives

| Compound | Test Model | Result | Reference |

|---|---|---|---|

| 1'-(4-Fluorobenzenesulfonyl)-5'-(pyridin-4-yl)-androst-5-en-[17,16-c]-1'H-pyrazoline-3β-ol | Not Specified | Promising anti-Parkinsonian activity, which can be related to anticonvulsant properties. | nih.gov |

| Compound 5m (a pyrazole derivative) | Pentylenetetrazole (PTZ)-induced seizure | ED50 of 42.4 mg/kg | researchgate.net |

| Pyrazolopyrimidine derivatives (compounds 1-3) | Corazole-induced seizure | Comparable to sodium valproate | researchgate.net |

| Pyrazole derivatives (4a-i) | Maximal Electroshock (MES) test | No anticonvulsant activity | nih.gov |

Antidepressant Activity

The pyrazole nucleus is a core component of several compounds investigated for their potential to treat central nervous system disorders, including depression. minia.edu.eg Research has shown that specific substitutions on the pyrazole or pyrazoline ring can lead to significant antidepressant-like effects in animal models.

A study focused on 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides revealed that these compounds exhibit good antidepressant potential. nih.gov For example, the derivative 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide significantly reduced immobility time in both the forced swim test and tail suspension test, which are common behavioral assays for screening antidepressant drugs. nih.gov Another study on pyrazoline derivatives found that compound 3a showed moderate antidepressant activity compared to the standard drug imipramine (B1671792). researchgate.net Furthermore, some triazolo-pyrazoline derivatives have also been synthesized and shown to possess antidepressant-like activities. nih.gov

The antidepressant activity of pyrazole derivatives appears to be influenced by the nature and position of substituents. One study reported that compounds 4a and 4b had antidepressant activity nearly twice that of imipramine at the same dose level. minia.edu.eg In contrast, other derivatives in the same series showed less potent or no significant activity, highlighting the importance of the substitution pattern for the desired pharmacological effect. minia.edu.eg

Table 2: Antidepressant Activity of Selected Pyrazole Derivatives

| Compound | Test Model | Result (% reduction in immobility) | Reference |

|---|---|---|---|

| 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (TTg) | Forced Swim Test & Tail Suspension Test | 61.17% & 62.05% | nih.gov |

| Compound 4a | Tail Suspension Test | 71.96% | minia.edu.eg |

| Compound 4b | Tail Suspension Test | 72.22% | minia.edu.eg |

| Compound 3a (a pyrazoline derivative) | Tail Suspension Test & Forced Swim Test | Moderate activity | researchgate.net |

Antiviral Activity

The emergence of new and resilient viral pathogens necessitates the continuous search for novel antiviral agents. Pyrazole derivatives have been identified as a promising scaffold for the development of such drugs. nih.govresearchgate.netrsc.orgrsc.org

Research has demonstrated the potential of pyrazole-based compounds against a range of viruses. One study identified a pyrazole compound, BPR1P0034, through high-throughput screening, which exhibited potent inhibitory activity against the influenza virus with a sub-micromolar 50% effective inhibitory concentration (IC50). nih.gov This compound was found to inhibit the synthesis of viral proteins and RNA of the influenza A/WSN/33 (H1N1) strain. nih.gov

More recently, with the global health crisis caused by coronaviruses, research has also focused on the potential of pyrazole derivatives against these pathogens. A study on pyrazole derivatives bearing a hydroxyquinoline scaffold showed promising antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org These compounds were found to be selective antiviral agents, with some exhibiting potent inhibition of SARS-CoV-2 at low concentrations. rsc.org The diaryl-substituted pyrazole compound, Celecoxib, has even been investigated in clinical trials for its potential as an immunomodulator in treating severe influenza A virus infection. nih.gov

Table 3: Antiviral Activity of Selected Pyrazole Derivatives

| Compound | Virus | Result (IC50) | Reference |

|---|---|---|---|

| BPR1P0034 | Influenza A/WSN/33 (H1N1) | 0.42 ± 0.11 µM | nih.gov |

| GS4071 (Oseltamivir carboxylate) | Influenza A/WSN/33 (H1N1) | ~40 nM | nih.gov |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition at low concentrations | rsc.orgrsc.org |

| Celecoxib | Influenza A | Reduced IL-6 and IL-10 production | nih.gov |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which current treatments have limitations, prompting the search for new and more effective drugs. Pyrazole derivatives have shown considerable promise as antileishmanial agents in several studies.

A number of novel pyrazole derivatives have been synthesized and screened for their in vitro activity against different Leishmania species. One such study reported a new pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole, which inhibited the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum at micromolar concentrations. nih.gov The inhibitory concentrations were only slightly higher than those of amphotericin B, a standard antileishmanial drug. nih.gov

In another study, novel open-chain and cyclized derivatives containing a pyrazole scaffold were evaluated, with the majority showing higher activity than the reference drug miltefosine (B1683995) against L. major promastigotes and amastigotes. nih.gov Specifically, compounds 3i and 5 in that study demonstrated high antileishmanial activity against the amastigote form, which is the clinically relevant stage of the parasite. nih.gov

Table 4: Antileishmanial Activity of Selected Pyrazole Derivatives

| Compound | Leishmania Species | Result (IC50) | Reference |

|---|---|---|---|

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | L. tropica | 0.48 µg/mL | nih.gov |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | L. major | 0.63 µg/mL | nih.gov |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | L. infantum | 0.40 µg/mL | nih.gov |

| Compound 3i | L. major (amastigote) | 1.45 ± 0.08 µM | nih.gov |

| Compound 5 | L. major (amastigote) | 2.30 ± 0.09 µM | nih.gov |

| Amphotericin B | L. tropica | 0.23 µg/mL | nih.gov |

| Amphotericin B | L. major | 0.29 µg/mL | nih.gov |

| Amphotericin B | L. infantum | 0.24 µg/mL | nih.gov |

ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used primarily to treat hypertension and heart failure. While direct research on this compound as an ACE inhibitor is limited, the phenolic moiety of the compound suggests potential for such activity. Phenolic compounds, in general, have been investigated for their ability to inhibit ACE. researchgate.netnih.gov

Studies on various plant-derived phenolic compounds have shown that they can inhibit ACE to varying degrees. nih.gov For instance, tannic acid has demonstrated significant ACE inhibitory activity. researchgate.netnih.gov The number and position of hydroxyl groups on the benzene (B151609) ring of phenolic compounds play a crucial role in their ACE inhibitory activity, with an increase in the number of hydroxyl groups generally leading to increased activity. researchgate.netnih.gov Conversely, the substitution of hydroxyl groups with methoxy (B1213986) groups has been found to decrease this activity. researchgate.net

While the pyrazole component's contribution to ACE inhibition is less documented, some reviews mention ACE inhibitory activity as one of the many pharmacological properties of pyrazole derivatives. nih.gov A study on novel phenolic acid/dipeptide/borneol hybrids showed dose-dependent ACE inhibition, further supporting the potential of phenolic structures in this area. mdpi.com

Table 5: ACE Inhibitory Activity of Selected Phenolic Compounds

| Compound | Result (IC50) | Reference |

|---|---|---|

| Tannic acid | 230 µM | researchgate.netnih.gov |

| Gentisic acid | 0.834 mM | mdpi.com |

| Protocatechuic acid | 6.235 mM | mdpi.com |

| Captopril (Reference Drug) | High activity | mdpi.com |

Neuroprotective Activity

The development of neuroprotective agents is a critical area of biomedical research aimed at treating and preventing neurological disorders. nih.gov The pyrazole scaffold has attracted considerable attention from medicinal chemists for its potential in developing such agents. nih.govresearchgate.net

Several studies have highlighted the neuroprotective effects of pyrazole derivatives. For instance, pyrazolo[3,4-d]pyridazine derivatives have been shown to exhibit significant cell protection against 6-hydroxydopamine (6-OHDA)-induced neuroblastoma SH-SY5Y cell death, a common in vitro model for Parkinson's disease research. researchgate.net One compound from this series, 5e, demonstrated over 100% relative neuroprotection. researchgate.net

Furthermore, pyrazolone (B3327878) derivatives have been investigated for their neuroprotective effects against pentylenetetrazole (PTZ)-induced neuroinflammation. researchgate.net One derivative, compound Ic, was found to ameliorate PTZ-induced seizures, oxidative stress, and inflammatory cascades by modulating the NF-κB/TNF-α/ROS pathway. researchgate.net These findings underscore the potential of the pyrazole core structure in the development of therapies for a range of neurodegenerative and neurological conditions. nih.govnih.gov

Table 7: Neuroprotective Activity of Selected Pyrazole Derivatives

| Compound | Test Model | Result | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine compound (5e) | 6-OHDA-induced SH-SY5Y cell death | 110.7 ± 4.3% relative neuroprotection | researchgate.net |

| Pyrazolone derivative (Ic) | PTZ-induced neuroinflammation | Ameliorated seizures, oxidative stress, and inflammation | researchgate.net |

| 1′-(Acetyl)-5′-(pyridin-4-yl)-androst-5-en-[17,16-c]-1′H-pyrazoline-3β-yl acetate (B1210297) (A04) | LPS-treated rats | Inhibition of AChE and TNF-α levels | nih.gov |

Advanced Research Applications and Future Perspectives

Application in Medicinal Chemistry as a Versatile Scaffold

The pyrazole (B372694) motif is a critical structural element in numerous drugs targeting a variety of biological endpoints. nih.gov Its derivatives have been extensively synthesized and evaluated for medicinal properties, including antimicrobial, anti-inflammatory, and antitumor activities. nih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) core, a related structure, is the dominant motif in drugs such as the sedative zaleplon and the anxiolytic agent ocinaplon, highlighting the therapeutic importance of pyrazole-based scaffolds. rsc.org This established biological relevance underscores the potential of 5-Chloro-2-(1H-pyrazol-5-yl)phenol as a building block for new therapeutic agents.

The development of new drugs often begins with a "lead compound," a structure with known biological activity that can be chemically modified to enhance its efficacy and selectivity. The pyrazole scaffold is frequently used as such a starting point. nih.gov For instance, in the quest for novel pesticides, which shares methodological principles with drug discovery, commercial products often serve as lead compounds for further optimization. nih.gov Researchers have successfully used pyflubumide, an insecticide, as a lead compound to design and synthesize new diamide (B1670390) compounds containing a pyrazole ring, resulting in molecules with a spectrum of fungicidal, insecticidal, and acaricidal activities. nih.gov This strategy of modifying existing active scaffolds is central to therapeutic development, where the goal is to refine a molecule's interaction with its biological target.

Rational design is a modern strategy aimed at creating new molecules with specific pharmacological actions, often using computational methods to predict how a molecule will bind to a biological target. mdpi.com This approach is heavily utilized in developing pyrazole-based compounds. For example, to discover new succinate (B1194679) dehydrogenase inhibitors (SDHIs) for antifungal applications, researchers designed and synthesized two series of novel N-4-chloro-pyrazol-5-yl-benzamide derivatives. nih.gov Molecular docking simulations were used to understand the potential interactions, such as hydrogen bonds and p-π stacking, between the designed compounds and the succinate dehydrogenase (SDH) enzyme, helping to explain their mechanism of action. nih.gov Similarly, in cancer research, pyrazolo[1,5-a]pyrimidine derivatives have been strategically designed as dual inhibitors of CDK2 and TRKA kinases, with molecular docking used to confirm that the new compounds could fit into the target enzyme's binding site in a manner similar to known inhibitors. nih.gov

Contribution to Agrochemical Science

The pyrazole heterocycle is a key component in a multitude of pesticides, lending a wide range of biological activities to these molecules. nih.gov Several commercially successful agrochemicals, including the insecticide tetraniliprole (B1426447) and the fungicide pyraclostrobin, are built upon a pyrazole framework. nih.gov The inherent stability and reactivity of pyrazole-containing compounds make them valuable building blocks for developing innovative crop protection agents. chemimpex.com

Research into pyrazole-based herbicides has yielded promising candidates with potent activity. Scientists have used existing herbicides like clopyralid (B1669233) and florpyrauxifen (B1531466) as templates to design new 2-picolinic acid derivatives containing a pyrazole ring. nih.govmdpi.com This work has led to the discovery of compounds with superior herbicidal effects and a broader weed control spectrum compared to their parent compounds. nih.gov For example, post-emergence tests showed that some novel pyrazole derivatives achieved 100% inhibition of the growth of broadleaf weeds like Amaranthus retroflexus L. nih.gov

Table 1: Herbicidal Activity of Novel Pyrazole-Based Picolinic Acids This table presents the inhibitory activity of newly synthesized pyrazole derivatives against the root growth of Arabidopsis thaliana, compared with commercial herbicides.

| Compound | Target | IC₅₀ Value (µM) | Comparison to Commercial Herbicide | Source |

| V-2 | A. thaliana | Not specified | 62 times more potent than Picloram | nih.gov |

| V-7 | A. thaliana | Not specified | 45 times more potent than Halauxifen-methyl | mdpi.com |

| V-8 | Broadleaf Weeds | Not specified | Better post-emergence activity than Picloram | mdpi.com |

| c5 | Broadleaf Weeds | Not specified | Better post-emergence activity than Clopyralid | mdpi.com |

The pyrazole scaffold is integral to the development of modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs). nih.gov By rationally designing and synthesizing fluorine- and chlorine-substituted pyrazol-5-yl-benzamide derivatives, researchers have created highly effective antifungal agents. nih.gov One such compound, 9Ip , demonstrated exceptional activity against Valsa mali, the fungus responsible for apple canker. nih.gov Further research into diamide compounds combining pyrazolyl and polyfluoro-substituted phenyl groups also yielded molecules with significant fungicidal properties, with some showing better growth inhibition of the fungus Cytospora sp. than the commercial fungicide fluxapyroxad. nih.gov

Table 2: In Vitro Fungicidal Activity of Novel Pyrazole Derivatives This table shows the efficacy of newly developed pyrazole-based compounds against various plant pathogenic fungi, with comparisons to commercial fungicides.

| Compound | Fungal Target | Efficacy | Comparison to Commercial Fungicide | Source |

| 9Ip | Valsa mali | EC₅₀ = 0.58 mg/L | 21-fold more potent than Fluxapyroxad (12.45 mg/L) | nih.gov |

| 9Ip | Valsa mali | EC₅₀ = 0.58 mg/L | Comparable to Tebuconazole (0.36 mg/L) | nih.gov |

| II-a-10 | Cytospora sp. | >80% growth inhibition | Better than Fluxapyroxad (78% inhibition) | nih.gov |

Exploration in Material Science

Beyond biological applications, the structural features of pyrazole derivatives make them candidates for use in material science. evitachem.com The chlorinated phenolic structure, in particular, can enhance reactivity and confer unique properties useful in the development of novel materials. evitachem.com A significant finding in this area is the discovery of photochromism in a derivative of 5-chloro-3-methyl-1-phenyl-1H-pyrazole. mdpi.com Researchers synthesized 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene , which demonstrated interesting photochromic behavior. mdpi.com When a solution of this compound was irradiated with UV light (365 nm), it changed color, with a new absorption band appearing in the visible spectrum at 415 nm. mdpi.com This reversible, light-induced change between two isomers with different absorption spectra is a key property for developing light-sensitive materials, optical memory devices, and molecular switches. mdpi.com

Design of Functional Polymers and Protective Coatings

The bifunctional nature of this compound, possessing both a reactive phenolic group and a versatile pyrazole ring, makes it a promising candidate for the synthesis of novel functional polymers and advanced protective coatings.

Functional Polymers: